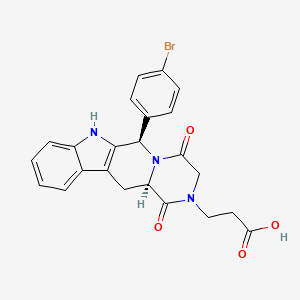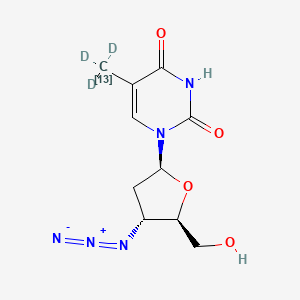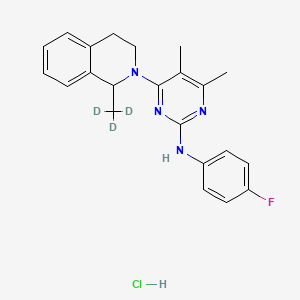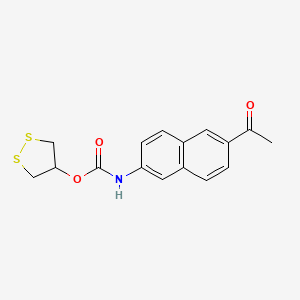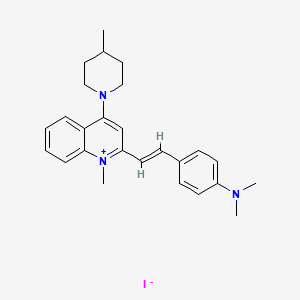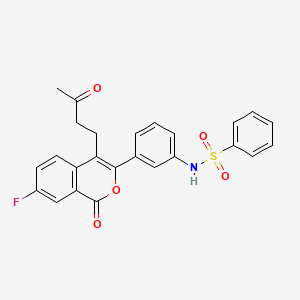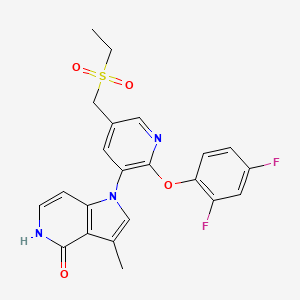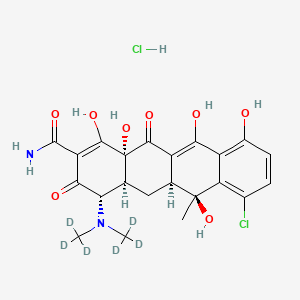
Chlortetracycline-d6 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlortetracycline-d6 (hydrochloride) is a deuterium-labeled derivative of chlortetracycline hydrochloride. Chlortetracycline is a tetracycline antibiotic, historically the first member of this class to be identified. It was discovered in 1945 by Benjamin Minge Duggar at Lederle Laboratories. Chlortetracycline is primarily used for veterinary purposes and is known for its broad-spectrum antibiotic activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of chlortetracycline-d6 (hydrochloride) involves the fermentation of Streptomyces aureofaciens, followed by purification and deuterium labeling. The fermentation liquid is purified, and hydrochloric acid is added to convert the salt. The process includes steps such as acidification, filtering, sedimentation, crystallization, extraction, washing, and drying .
Industrial Production Methods: Industrial production of chlortetracycline hydrochloride involves optimizing the fermentation process to maximize yield and purity. The use of low-temperature chilled water during acidification and sedimentation helps control the reaction temperature, reducing epimeric loss and ensuring stable product quality .
Análisis De Reacciones Químicas
Types of Reactions: Chlortetracycline-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent systems .
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Aplicaciones Científicas De Investigación
Chlortetracycline-d6 (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying the behavior of tetracycline antibiotics.
Biology: Employed in studies of bacterial protein synthesis and ribosomal function.
Medicine: Investigated for its potential use in treating bacterial infections and as a model compound for developing new antibiotics.
Industry: Utilized in the production of medicated animal feeds and as a growth promoter in livestock
Mecanismo De Acción
Chlortetracycline-d6 (hydrochloride) exerts its effects by inhibiting bacterial protein synthesis. It competes for the A site of the bacterial ribosome, preventing the binding of aminoacyl-tRNA. This inhibition blocks the addition of amino acids to the peptide chain, ultimately inhibiting bacterial growth and reproduction .
Comparación Con Compuestos Similares
- Tetracycline
- Oxytetracycline
- Doxycycline
- Minocycline
Comparison: Chlortetracycline-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies of metabolic pathways. Compared to other tetracyclines, it has similar broad-spectrum antibiotic activity but offers advantages in research applications due to its labeled isotopes .
Propiedades
Fórmula molecular |
C22H24Cl2N2O8 |
|---|---|
Peso molecular |
521.4 g/mol |
Nombre IUPAC |
(4S,4aS,5aS,6S,12aR)-4-[bis(trideuteriomethyl)amino]-7-chloro-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7-,8-,15-,21-,22-;/m0./s1/i2D3,3D3; |
Clave InChI |
QYAPHLRPFNSDNH-CXENAOOESA-N |
SMILES isomérico |
[2H]C([2H])([2H])N([C@H]1[C@@H]2C[C@H]3C(=C(C4=C(C=CC(=C4[C@@]3(C)O)Cl)O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)C([2H])([2H])[2H].Cl |
SMILES canónico |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


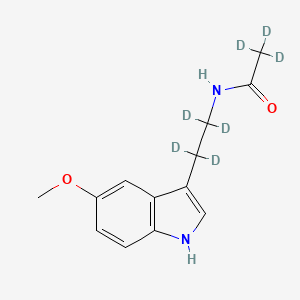
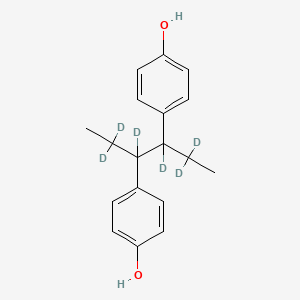
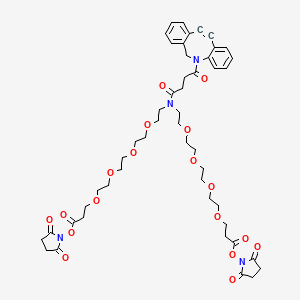
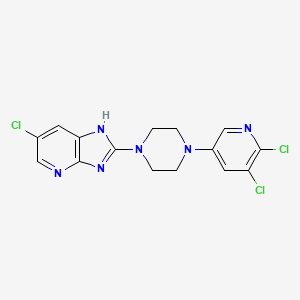
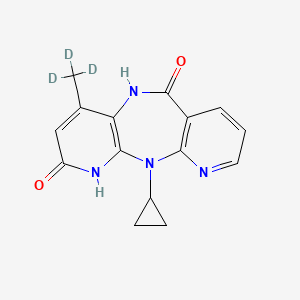
![[(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12419603.png)
